Technical Guide: Synthesis of N-[cyano(cyclopropyl)methyl]benzamide
Technical Guide: Synthesis of N-[cyano(cyclopropyl)methyl]benzamide
This guide details the synthesis of
The protocol prioritizes a Two-Stage Convergent Synthesis . While one-pot multicomponent reactions exist, the two-stage approach isolates the
Retrosynthetic Analysis & Strategy
The target molecule consists of three distinct chemical modules: a benzoyl cap, a nitrile functionality, and a cyclopropyl anchor. The most robust disconnection occurs at the amide bond, revealing
Strategic Considerations
-
Cyclopropyl Stability: The cyclopropane ring is acid-sensitive (prone to ring-opening). The protocol avoids strong Lewis acids and high temperatures.
-
Nitrile Installation: A Strecker reaction is utilized.[1] Ammonia is selected as the amine source to generate the primary amine, which is subsequently functionalized.
-
Safety: The generation of the nitrile moiety involves cyanide sources.[2][3][4] The protocol incorporates strict pH control to prevent HCN evolution.
Retrosynthesis Diagram
Caption: Retrosynthetic breakdown identifying the Strecker reaction as the origin of the core chirality and functionality.
Experimental Protocol
Stage 1: Synthesis of -amino-cyclopropylacetonitrile (Strecker Reaction)
This step installs the amino and cyano groups simultaneously onto the cyclopropyl aldehyde.
Reagents:
-
Cyclopropanecarboxaldehyde (1.0 equiv)
-
Ammonium Chloride (
) (2.0 equiv) -
Sodium Cyanide (NaCN) (1.2 equiv)
-
Ammonium Hydroxide (
in ) (3.0 equiv) -
Solvent: Methanol / Water (1:1 v/v)[5]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
(2.0 equiv) in the solution. -
Aldehyde Addition: Cool the mixture to
C. Add Cyclopropanecarboxaldehyde (1.0 equiv) dropwise over 15 minutes. -
Cyanation: Dissolve NaCN (1.2 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture at
C. Caution: Ensure system is vented to a scrubber. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. The solution typically turns from clear to slightly yellow.
-
Workup:
-
Quench excess cyanide by adjusting pH to >9 with dilute NaOH.
-
Extract the aqueous layer with Dichloromethane (DCM) (
). -
Wash combined organics with Brine.[6]
-
Dry over
, filter, and concentrate in vacuo (temperature C to avoid decomposition).
-
-
Yield: Expect 75–85% of a pale yellow oil. Proceed immediately to Stage 2 due to the moderate stability of the free aminonitrile.
Stage 2: -Benzoylation (Schotten-Baumann Conditions)
This step caps the unstable primary amine with a benzoyl group to form the stable final product.
Reagents:
- -amino-cyclopropylacetonitrile (Intermediate from Stage 1) (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the crude aminonitrile in anhydrous DCM (
concentration) under an inert atmosphere ( or Ar). -
Base Addition: Add TEA (2.0 equiv) and cool the solution to
C. -
Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise via syringe to control the exotherm.
-
Completion: Stir at
C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3). -
Workup:
-
Quench with saturated
solution. -
Separate phases and extract the aqueous layer with DCM.
-
Wash organics with
HCl (rapid wash to remove excess amine/TEA), then Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Reaction Workflow & Mechanism
The following diagram illustrates the stepwise transformation and the critical intermediates.
Caption: Sequential workflow moving from the aldehyde precursor to the stable benzamide product.
Key Data & Troubleshooting
Physicochemical Properties & Analytical Data
| Parameter | Value / Observation |
| Molecular Formula | |
| Molecular Weight | |
| Appearance | White to off-white crystalline solid |
| IR (ATR) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Retro-Strecker reaction (reversion to imine/aldehyde). | Avoid heating the aminonitrile during workup. Store at |
| Ring Opening | Acid concentration too high during workup. | Use weak acids for neutralization or rapid washes. Avoid |
| Product Oiling | Residual solvent or impurities.[10] | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization. |
Safety & Compliance (Cyanide Handling)
This protocol involves Sodium Cyanide , a highly toxic metabolic asphyxiant.
-
pH Control: Never allow the reaction pH to drop below 9 while cyanide is present to prevent the formation of Hydrogen Cyanide (HCN) gas.
-
Quenching: All aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) at pH > 10 for at least 24 hours before disposal.
-
PPE: Double nitrile gloves, face shield, and a dedicated fume hood are mandatory.
References
-
Strecker Reaction Overview: Mow
-Aminonitriles via Strecker Reaction." Chemical Reviews, 2011. -
Cyclopropylamine Synthesis: Bertus, P. & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[9] Chemical Communications, 2001.[9]
-
Benzamide Synthesis: "Synthesis and Applications of N-Methylbenzamide." ChemicalBook, 2024.
-
Compound Verification: "N-[Cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2)." BioFount, 2024.
-
General Nitrile Synthesis: "Synthesis of Nitriles via Dehydration of Amides."[11] Chemistry LibreTexts, 2023.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of Nitrile [en.highfine.com]
- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 5. US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water - Google Patents [patents.google.com]
- 6. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 7. Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
